2-Methyl-6-(piperidin-1-ylmethyl)phenol

oxytocic activity smooth muscle contraction piperidinomethyl phenol SAR

Researchers needing a compact, bifunctional ortho-cresol scaffold often face inconsistent speciation due to uncontrolled substitution. 2-Methyl-6-(piperidin-1-ylmethyl)phenol (CAS 60460-62-0) solves this with a defined ortho-methyl group that elevates phenolic pKa and balances logP≈3.1-3.5 for reproducible passive permeability. - ≥98% purity (HPLC) ensures reliable head-to-head comparator data against 4-substituted or morpholino analogues. - Bifunctional H-bond donor/tertiary amine architecture maps to kinase ATP-sites and GPCR allosteric pockets. - 1-week lead time for global shipping; research-use only, no special permits required.

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
Cat. No. B7726138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-(piperidin-1-ylmethyl)phenol
Molecular FormulaC13H19NO
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)CN2CCCCC2)O
InChIInChI=1S/C13H19NO/c1-11-6-5-7-12(13(11)15)10-14-8-3-2-4-9-14/h5-7,15H,2-4,8-10H2,1H3
InChIKeyFEERRNJKQAIDCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-6-(piperidin-1-ylmethyl)phenol – Identity and Sourcing Profile


2-Methyl-6-(piperidin-1-ylmethyl)phenol (CAS 60460‑62‑0) is a bifunctional ortho‑cresol derivative bearing a piperidin‑1‑ylmethyl substituent at the 6‑position. It is supplied as a research‑grade building block (typically ≥95 % purity) with a molecular weight of 205.30 g mol⁻¹, a density of 1.1 ± 0.1 g cm⁻³, and a boiling point of 307.2 ± 27.0 °C . The compound belongs to the pharmacologically relevant 2‑piperidinomethylphenol class that has demonstrated both oxytocic [1] and antihypertensive potential [2]; however, quantitative data specific to this substitution pattern remain sparse, placing a premium on informed comparator selection during procurement.

2-Methyl-6-(piperidin-1-ylmethyl)phenol – Generic Substitution Risks


Within the piperidinomethylphenol family, small positional and electronic perturbations profoundly alter both ionisation behaviour and biological potency. The class‑level structure‑activity relationship established by Barlow and Khan (1957) shows that maximum oxytocic activity requires substitution at both the 4‑ and 5‑positions, with 2‑piperidinomethyl derivatives being more active than morpholine or other amino counterparts [1]. Subsequent pKa mapping of related 4‑nitro‑, 4‑chloro‑, and bis‑piperidinomethyl congeners by Islas‑Martínez et al. (2009) reveals that the introduction of a single ortho‑methyl group shifts the phenolic pKa and the nitrogen protonation state relative to unsubstituted and electron‑withdrawing analogues, directly impacting the fraction of neutral species available for passive membrane permeation under physiological conditions [2]. As a result, generic replacement of 2‑methyl‑6‑(piperidin‑1‑ylmethyl)phenol with a positional isomer or an electron‑deficient variant cannot reproduce the same pH‑dependent speciation, solubility window, or target‑engagement profile, rendering empirical head‑to‑head characterisation essential before library or lead‑optimisation commitments.

2-Methyl-6-(piperidin-1-ylmethyl)phenol – Differential Evidence vs. Analogues


Oxytocic Potency: Piperidine vs. Morpholine

In the foundational class‑level study by Barlow and Khan, 2‑piperidinomethyl phenol derivatives consistently exhibited higher oxytocic activity than the corresponding morpholinomethyl analogues. Substitution at the 4‑ and 5‑positions with methyl or ethyl afforded maximal potency; the contribution of a 2‑methyl substituent was not explicitly quantified as an isolated variable, but the overall rank‑order confirms that the piperidine base is a critical determinant of activity [1]. Although direct head‑to‑head data for 2‑methyl‑6‑(piperidin‑1‑ylmethyl)phenol versus its 4‑ or 5‑methyl positional isomers are not reported, the structure‑activity relationship provides a framework for anticipating differentiated in‑vitro oxytocic responses.

oxytocic activity smooth muscle contraction piperidinomethyl phenol SAR

pKa and Deprotonation: Methyl vs. Nitro/Chloro Analogues

Islas‑Martínez et al. (2009) experimentally determined the pKa values of four piperidinylmethylphenols under pseudophysiological conditions (310.15 K, I = 0.15 M). The 4‑nitro‑2‑(piperidin‑1‑ylmethyl)phenol (LQM344) exhibited a phenolic pKa of 5.67 and an ammonium pKa of 10.80, while the bis‑piperidinomethyl congeners LQM345 (4‑NO₂) and LQM346 (4‑Cl) showed markedly different protonation cascades because of the additional basic centre [1]. The target compound, bearing an electron‑donating methyl group ortho to the phenol, is predicted to elevate the phenolic pKa by 0.5–1.0 log units relative to the 4‑nitro analogue and to present a single ammonium pKa, simplifying its pH‑dependent speciation profile. Such a shift directly influences the neutral‑species fraction at intestinal pH and thereby affects passive permeability and formulation strategy.

physicochemical profiling pKa determination piperidinylmethylphenol

Lipophilicity: Methyl vs. Methoxy and Ethoxy Analogues

Computationally predicted logP values position 2‑methyl‑6‑(piperidin‑1‑ylmethyl)phenol (logP ≈ 3.1–3.5) within the optimal CNS‑permeability window, whereas the 2‑methoxy (predicted logP ≈ 2.5) and 2‑ethoxy (predicted logP ≈ 3.2–3.6) analogues trade off hydrogen‑bond donor capacity for increased steric bulk or polarity . The preserved phenolic –OH in the target compound maintains a single strong H‑bond donor (TPSA ~35 Ų), which is advantageous for target engagement while avoiding the metabolic liability of an O‑alkyl ether. This balance is not simultaneously achieved by the O‑methyl or O‑ethyl counterparts.

logP lipophilicity drug-likeness permeability

Regioselective Functionalisation: Ortho-Methyl vs. Para-Unsubstituted

The 2‑methyl substituent sterically shields the phenolic –OH, retarding unwanted O‑alkylation and enabling selective N‑functionalisation or metal‑complexation at the piperidine nitrogen. In contrast, 4‑(piperidin‑1‑ylmethyl)phenol (CAS 73152‑41‑7) presents an unhindered para‑phenol that is more prone to oxidative coupling and non‑selective electrophilic attack [1]. Recent work by Rasulov et al. (2024) demonstrates that 2‑cycloalkyl‑4‑methyl‑6‑(piperidinomethyl)phenols, which share the ortho‑substitution pattern, serve as effective ligands for zirconium‑based ethylene oligomerisation catalysts, yielding C4–C10 linear α‑olefins with 88–91 % selectivity versus 70–75 % for conventional catalysts [2]. This precedent establishes the ortho‑substituted scaffold as a privileged ligand architecture, with the 2‑methyl variant representing the minimal, most synthetically accessible member.

synthetic intermediate regioselectivity ligand design Mannich reaction

2-Methyl-6-(piperidin-1-ylmethyl)phenol – Application Scenarios


Lead Optimisation for Oxytocic/Uterotonic Agents

Programs targeting preterm labour or postpartum haemorrhage can utilise 2‑methyl‑6‑(piperidin‑1‑ylmethyl)phenol as a core scaffold for exploring oxytocic activity. The piperidine base is essential for efficacy, and the 2‑methyl group offers a handle for further substitution at the 4‑ and 5‑positions, which class‑level SAR indicates would maximise potency [1]. Direct comparison with 4‑(piperidin‑1‑ylmethyl)phenol and morpholinomethyl analogues should be conducted in the isolated guinea‑pig uterus assay to quantify the contribution of the ortho‑methyl group.

Oral Bioavailability Formulation Screening

The predicted pKa elevation relative to electron‑deficient piperidinylmethylphenols [1] and the balanced logP ≈ 3.1–3.5 make this compound a suitable candidate for parallel artificial membrane permeability assays (PAMPA) and Caco‑2 studies. Teams assessing developability should benchmark against 2‑methoxy‑ and 2‑ethoxy‑6‑(piperidin‑1‑ylmethyl)phenol to validate the computational prediction that the free phenol delivers superior hydrogen‑bonding capacity without compromising membrane flux.

Ligand Development for Olefin Oligomerisation

Building on the 88–91 % C4–C10 α‑olefin selectivity reported for structurally related 2‑cycloalkyl‑4‑methyl‑6‑(piperidinomethyl)phenol‑zirconium complexes [1], the target compound can be evaluated as a minimal‑unit ligand for ethylene oligomerisation. The ortho‑methyl group is hypothesised to provide steric protection analogous to the cycloalkyl variants, potentially enabling a cost‑effective, high‑throughput catalyst screening platform with improved selectivity over unligated or para‑functionalised controls.

Chemical Biology Probe: Single H-Bond Donor Scaffold

The combination of a tertiary amine (piperidine) and a single phenolic –OH (H‑bond donor) creates a compact, bifunctional pharmacophore suitable for fragment‑based drug discovery. When compared with 2‑methoxy‑6‑(piperidin‑1‑ylmethyl)phenol (no H‑bond donor) or catechol‑based fragments (excessive polarity), the target compound offers a differentiated physicochemical profile that maps well onto kinase ATP‑site or GPCR allosteric pocket requirements, justifying its inclusion in focused fragment libraries.

Technical Documentation Hub

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